Welcome to the BenchChem Online Store!
molecular formula C15H10ClF3N2O2 B8423586 Benzamide, 2-chloro-N-(((4-(trifluoromethyl)phenyl)amino)carbonyl)- CAS No. 75663-37-5

Benzamide, 2-chloro-N-(((4-(trifluoromethyl)phenyl)amino)carbonyl)-

Cat. No. B8423586
M. Wt: 342.70 g/mol
InChI Key: OGDKFNDFPQSPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04399152

Procedure details

18.7 g of 2-chlorobenzoylisocyanate were added to 150 ml of a solution of 17.7 g of 4-trifluoromethylaniline in dry acetonitrile. After stirring at room temperature for a few hours, the crystalline precipitate was sucked off, washed with successively acetonitrile, ethanol and petroleum ether and dried in air. The desired product was obtained in a yield of 29.0 g; melting point 214° C.
Quantity
18.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[F:13][C:14]([F:23])([F:22])[C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>C(#N)C>[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([NH:6][C:7]([NH:19][C:18]1[CH:20]=[CH:21][C:15]([C:14]([F:13])([F:22])[F:23])=[CH:16][CH:17]=1)=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
ClC1=C(C(=O)N=C=O)C=CC=C1
Name
solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
17.7 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for a few hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with successively acetonitrile, ethanol and petroleum ether
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.